Enhanced Acidity and Iron(III) Chelation: Tiron vs. Unsubstituted Catechol
The electron-withdrawing sulfonate groups on Tiron significantly lower the pKa of the catechol hydroxyls and alter the stability of its metal complexes compared to unsubstituted catechol. For ferric iron (Fe³⁺) complexes, the stepwise stability constants (log K) differ. Unsubstituted catechol forms a 1:1 complex with log K₁ = 20.01, while Tiron, under similar conditions, favors higher-order complexes, with log K₂ = 15.12 and log K₃ = 10.10. This difference in speciation is critical for applications requiring the formation of 1:2 or 1:3 metal-ligand species [1].
| Evidence Dimension | Stepwise Stability Constants (log K) with Fe³⁺ and Acid Dissociation Constants (pKa) |
|---|---|
| Target Compound Data | Tiron: pKa₁ = 7.70, pKa₂ = 12.63; Fe³⁺ complex log K₂ = 15.12, log K₃ = 10.10 |
| Comparator Or Baseline | Catechol: pKa₁ = 9.22, pKa₂ = 13.0; Fe³⁺ complex log K₁ = 20.01, log K₂ = 14.69, log K₃ = 9.01 |
| Quantified Difference | ΔpKa₁ = -1.52 log units; Δlog K₂(Fe³⁺) = +0.43 log units; Δlog K₃(Fe³⁺) = +1.09 log units |
| Conditions | Aqueous solution, 27 °C, pH range 2–11, low ionic strength |
Why This Matters
The enhanced acidity (lower pKa) ensures Tiron is a more effective ligand at lower pH, and the altered stability constants indicate a different speciation profile, which is crucial for predicting metal binding in biological and environmental systems.
- [1] Harris, W. R., & Carrano, C. J. (1978). Coordination chemistry of microbial iron transport compounds. IX. Stability constants for catechol models of enterobactin. Journal of the American Chemical Society, 100(17), 5377-5383. View Source
